MAO-A vs. MAO-B Selectivity
This compound demonstrates a unique selectivity profile for human monoamine oxidase isoforms, exhibiting a 12.4-fold higher potency for MAO-A over MAO-B. This differential is quantifiable and stands in contrast to the expected activity of other 5-oxopyrrolidine-3-carboxylic acid derivatives, which are not known for this specific target engagement [1].
| Evidence Dimension | Inhibition Potency (IC50) against Human Monoamine Oxidase Isoforms |
|---|---|
| Target Compound Data | IC50: 50 nM (MAO-A) / 620 nM (MAO-B) |
| Comparator Or Baseline | Same compound tested against MAO-B isoform |
| Quantified Difference | 12.4-fold selectivity for MAO-A over MAO-B |
| Conditions | Inhibition of human recombinant MAO-A (using 5-hydroxytryptamine) and MAO-B (using 5-phenylacetaldehyde) expressed in Sf9 cells; hydrogen peroxide production assay. |
Why This Matters
For a researcher studying neurological pathways, this compound offers a specific, quantifiable tool for selectively probing MAO-A function with a known differential over MAO-B, a property not documented for its direct structural analogs.
- [1] BindingDB. Entry BDBM50075966 (CHEMBL3415614). Affinity Data for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid. Accessed 2026. View Source
